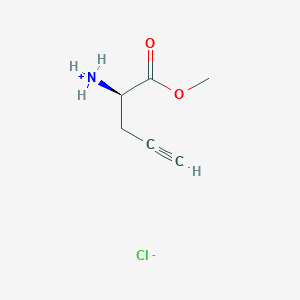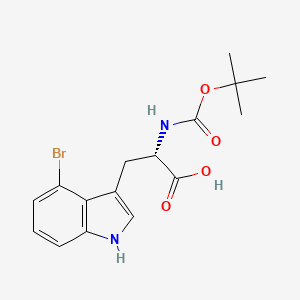
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine is a synthetic compound that belongs to the class of fluorinated amino acid derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorobenzyl moiety, and a carboxypiperidine structure
准备方法
The synthesis of 4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine typically involves multiple steps, including the protection of amino groups, introduction of the fluorobenzyl group, and formation of the carboxypiperidine ring. Common synthetic routes may include:
Protection of Amino Groups: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced through nucleophilic substitution reactions.
Formation of Carboxypiperidine Ring: The carboxypiperidine ring is formed through cyclization reactions, often involving the use of strong bases or acids as catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment for large-scale production.
化学反应分析
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules, including peptides and peptidomimetics.
Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions to expose the amino group, which can then participate in various biochemical reactions. The fluorobenzyl moiety may enhance the compound’s binding affinity and specificity for its targets, while the carboxypiperidine ring provides structural stability.
相似化合物的比较
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine can be compared with other similar compounds, such as:
Fmoc-protected amino acids: These compounds also contain the Fmoc protecting group but lack the fluorobenzyl and carboxypiperidine moieties.
Fluorinated amino acids: These compounds contain fluorine atoms but may have different protecting groups or structural features.
Carboxypiperidine derivatives: These compounds contain the carboxypiperidine ring but may lack the Fmoc and fluorobenzyl groups.
属性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O4/c29-25-12-6-1-7-19(25)17-31-15-13-28(14-16-31,26(32)33)30-27(34)35-18-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h1-12,24H,13-18H2,(H,30,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPBRIFWIRCZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














